2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS 2154356-63-3), commonly known as 5-ethynyl thalidomide, is an advanced cereblon (CRBN) recruiting ligand engineered for modular Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike standard thalidomide or halogenated derivatives that require harsh nucleophilic aromatic substitution (SNAr) for linker attachment, this compound features a terminal alkyne at the C5 position of the phthalimide ring. This specific functionalization allows for highly efficient, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid, mild, and high-yielding conjugation to azide-bearing target ligands [1]. For procurement teams and medicinal chemists, sourcing this exact alkyne-functionalized building block eliminates multiple synthetic bottlenecks, facilitates direct-to-biology (D2B) high-throughput screening, and provides a distinct spatial exit vector critical for the degradation of specific challenging protein targets [2].
Substituting 5-ethynyl thalidomide with lower-cost 4-fluorothalidomide or pre-PEGylated thalidomide-alkynes introduces severe synthetic and functional limitations. 4-fluorothalidomide requires strong bases and elevated temperatures for SNAr coupling, which frequently degrades sensitive POI (Protein of Interest) ligands and precludes nanomole-scale library synthesis [1]. Furthermore, the positional isomerism is strictly non-interchangeable: the C5 exit vector projects the linker at a fundamentally different angle than the more common C4 exit vector. For targets like Aurora Kinase A (AURKA), PROTACs utilizing a C4 exit vector fail to form productive ternary complexes, whereas the C5 exit vector achieves near-complete degradation [2]. Finally, substituting with pre-extended linkers (e.g., Thalidomide-O-PEG-alkyne) forces a minimum spatial distance between the E3 ligase and the POI, which destroys efficacy in systems requiring ultra-short or rigid triazole-only linkages.
Standard CRBN ligand attachment relies on SNAr using 4-fluorothalidomide, which requires macro-scale reactions, harsh basic conditions, and extensive purification, limiting throughput. In contrast, 5-ethynyl thalidomide enables miniaturized Direct-to-Biology (D2B) workflows utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for complete PROTAC generation in reaction volumes as low as 5 µL at nanomolar scales, with near-quantitative yields that can be screened directly in cellular assays without intermediate purification [1].
| Evidence Dimension | Reaction volume and scale for library synthesis |
| Target Compound Data | 5 µL volume, nanomole scale (via CuAAC) |
| Comparator Or Baseline | Macro-scale, multi-step synthesis (via SNAr with 4-fluorothalidomide) |
| Quantified Difference | Enables unpurified, direct-to-biology screening at >100x lower reaction volumes |
| Conditions | High-throughput PROTAC library generation using azide-functionalized POI ligands |
Procuring the alkyne-functionalized core drastically reduces material consumption and accelerates the timeline for screening novel degrader libraries.
The attachment point on the phthalimide ring dictates the trajectory of the linker, which is critical for cooperative E3-POI interactions. In a structure-activity relationship study of AURKA PROTACs, shifting the linker attachment from the C4 position to the C5 position (using 5-ethynyl thalidomide) fundamentally rescued degradation activity. The C5-derived PROTAC (SK2188) achieved a DC50 of <10 nM and a maximum degradation (Dmax) of 98% at 1 hour, whereas the corresponding C4-derived analogs exhibited poor degradation profiles due to steric clashes in the ternary complex [1].
| Evidence Dimension | Target degradation efficiency (DC50 and Dmax) |
| Target Compound Data | DC50 < 10 nM, Dmax 98% (C5 exit vector) |
| Comparator Or Baseline | Poor degradation / inactive (C4 exit vector analog) |
| Quantified Difference | Restoration of near-complete target degradation |
| Conditions | AURKA degradation in NGP neuroblastoma cells at 1h and 24h |
Demonstrates that the 5-isomer is an absolute requirement, rather than an optional substitute, for targets requiring specific spatial geometries.
Many commercially available click-ready CRBN ligands feature pre-installed PEG chains (e.g., Thalidomide-O-PEG3-alkyne), which introduce inherent flexibility and a minimum spatial distance. The bare 5-ethynyl thalidomide core allows chemists to construct ultra-short linkers. For instance, highly functional AURKA degraders were successfully synthesized using as few as 2 PEG units directly attached to the C5 position, a spatial constraint impossible to achieve with pre-extended commercial comparators [1].
| Evidence Dimension | Minimum achievable linker length |
| Target Compound Data | 2 PEG units or direct rigid triazole linkage |
| Comparator Or Baseline | Forced extended distance (Pre-PEGylated thalidomide alkynes) |
| Quantified Difference | Elimination of obligate spacer flexibility |
| Conditions | Synthesis of highly constrained PROTAC molecules |
Crucial for procuring building blocks when targeting proteins that require extremely close proximity to the E3 ligase for efficient ubiquitin transfer.
Due to its high reactivity in CuAAC click chemistry, 5-ethynyl thalidomide is the optimal precursor for miniaturized, high-throughput screening workflows. It allows for the rapid generation of hundreds of candidate degraders in 5 µL volumes without the need for intermediate purification, directly feeding into cellular degradation assays [1].
For targets like Aurora Kinase A (AURKA) where the standard C4 exit vector fails to induce productive ternary complex formation, the C5-alkyne provides the necessary spatial trajectory. It is the required building block for synthesizing degraders that must project the linker from the 5-position of the phthalimide core [2].
Unlike pre-PEGylated thalidomide derivatives, the bare 5-ethynyl core allows for the synthesis of highly constrained degraders. It is specifically chosen when the E3 ligase and the target protein must be brought into extremely close proximity, enabling linkages as short as a single triazole ring or 2 PEG units [2].